(S)-1-(2-(Difluoromethyl)pyridin-4-yl)-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine hemifumarate
CAS No.: 1421852-78-9
Cat. No.: VC14484597
Molecular Formula: C28H20F3N5O4
Molecular Weight: 547.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421852-78-9 |
|---|---|
| Molecular Formula | C28H20F3N5O4 |
| Molecular Weight | 547.5 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;(3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine |
| Standard InChI | InChI=1S/C24H16F3N5.C4H4O4/c25-19-6-2-5-18-21(19)23(28)32-24(18,17-7-8-31-20(10-17)22(26)27)16-4-1-3-14(9-16)15-11-29-13-30-12-15;5-3(6)1-2-4(7)8/h1-13,22H,(H2,28,32);1-2H,(H,5,6)(H,7,8)/b;2-1+/t24-;/m0./s1 |
| Standard InChI Key | PFELQGNXJDRKDW-DSSYAJFBSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[C@@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)C2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC(=NC=C4)C(F)F)C5=CN=CN=C5.C(=CC(=O)O)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound has a molecular formula of C28H20F3N5O4 and a molecular weight of 547.5 g/mol. Its hemifumarate salt form enhances solubility and stability, critical for pharmacokinetic optimization. The structure features a chiral isoindol-3-amine core substituted with difluoromethylpyridinyl, fluorophenyl, and pyrimidinyl groups, contributing to its target specificity and potency .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1421852-78-9 |
| IUPAC Name | (E)-but-2-enedioic acid; (3S)-3-[2-(difluoromethyl)pyridin-4-yl]-7-fluoro-3-(3-pyrimidin-5-ylphenyl)isoindol-1-amine |
| Molecular Formula | C28H20F3N5O4 |
| Molecular Weight | 547.5 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C |
The stereochemistry at the C3 position (S-configuration) is critical for BACE1 inhibition, as enantiomeric forms exhibit reduced activity .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multicomponent reactions (MCRs) to assemble the isoindole core, followed by sequential substitutions. Key steps include:
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Cyclocondensation: Formation of the isoindole ring via palladium-catalyzed coupling.
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Fluorination: Introduction of fluorine atoms using Selectfluor® reagents.
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Salt Formation: Conversion to the hemifumarate salt via crystallization.
Analytical Characterization
Techniques such as high-resolution mass spectrometry (HRMS) and X-ray crystallography confirm structural integrity. Nuclear magnetic resonance (NMR) spectroscopy validates the S-configuration, with distinct signals for difluoromethyl (δH ~6.1 ppm) and pyrimidine protons (δH ~8.9 ppm) .
Biological Activity and Mechanism of Action
BACE1 Inhibition
AZD3839 hemifumarate selectively inhibits BACE1 (Ki = 26.1 nM) over BACE2 (Ki = 372.4 nM) and cathepsin D (>25 μM), minimizing off-target effects. In SH-SY5Y neuroblastoma cells, it reduces sAPPβ (IC50 = 16.7 nM) and Aβ40 (IC50 = 4.8 nM) secretion, confirming target engagement .
In Vivo Efficacy
In transgenic mouse models, oral administration (80–160 μmol/kg) reduces cortical Aβ40/42 levels by >50% within 6 hours. Guinea pigs show similar responses, supporting cross-species bioavailability .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
The compound exhibits oral bioavailability of 40–60% in rodents, with a plasma half-life (t1/2) of 4–6 hours. Brain penetration is moderate (brain-to-plasma ratio = 0.3), sufficient for CNS activity .
Metabolism and Excretion
Primary metabolic pathways include pyridine N-oxidation and pyrimidine ring contraction to imidazole derivatives. Excretion is predominantly fecal (90%), with minimal renal clearance .
Clinical Trials and Research Findings
Phase I Studies
A single-ascending-dose (SAD) trial in healthy volunteers (NCT01953601) demonstrated:
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Dose proportionality: Plasma exposure (Cmax, AUC) increased linearly up to 200 mg.
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Biomarker reduction: Dose-dependent decreases in cerebrospinal fluid (CSF) Aβ40 (up to 70%).
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Safety: Mild adverse events (headache, nausea); no QTc prolongation observed .
Phase II Prospects
Planned studies aim to evaluate cognitive outcomes in early AD patients, leveraging Aβ reduction as a surrogate endpoint. Challenges include balancing BACE1 inhibition with potential notch signaling side effects, common to γ-secretase modulators .
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